molecular formula C11H12ClN3O2S B1218013 Nitramisole hydrochloride CAS No. 56689-44-2

Nitramisole hydrochloride

Cat. No.: B1218013
CAS No.: 56689-44-2
M. Wt: 285.75 g/mol
InChI Key: ILUWATRNRIWZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reduction of Nitro Precursors: One common method involves the reduction of nitro precursors to form nitramisole hydrochloride. This can be achieved using various reducing agents under controlled conditions.

    Oxidation of Amino Precursors: Another method involves the oxidation of amino precursors.

Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

  • Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

Biology

  • Investigated for its effects on parasitic worms and other biological systems.

Medicine

Industry

Comparison with Similar Compounds

Similar Compounds

    Levamisole: Another imidazothiazole derivative with similar anthelmintic properties.

    Tetramisole: Similar in structure and function to levamisole, used as an anthelmintic and immunomodulatory agent.

    Albendazole: A benzimidazole derivative used to treat a variety of parasitic worm infections.

Uniqueness: : Nitramisole hydrochloride is unique in its specific targeting of nicotinic acetylcholine receptors and its dual role as an anthelmintic and potential immunomodulatory agent. Its specific chemical structure allows for distinct interactions with biological targets, making it a valuable compound in both veterinary and medical applications .

Properties

CAS No.

56689-44-2

Molecular Formula

C11H12ClN3O2S

Molecular Weight

285.75 g/mol

IUPAC Name

6-(3-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride

InChI

InChI=1S/C11H11N3O2S.ClH/c15-14(16)9-3-1-2-8(6-9)10-7-13-4-5-17-11(13)12-10;/h1-3,6,10H,4-5,7H2;1H

InChI Key

ILUWATRNRIWZJO-UHFFFAOYSA-N

SMILES

C1CSC2=NC(CN21)C3=CC(=CC=C3)[N+](=O)[O-].Cl

Canonical SMILES

C1CSC2=NC(CN21)C3=CC(=CC=C3)[N+](=O)[O-].Cl

Synonyms

2,3,5,6-tetrahydro-6-(3-nitrophenyl)imidazo(2,1-b)thiazole
nitramisole
nitramisole hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.